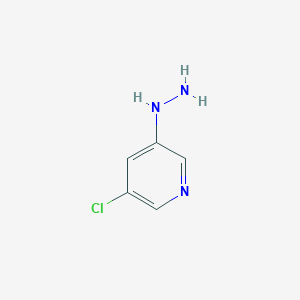

3-Chloro-5-hydrazinylpyridine

Description

Significance of Hydrazinylpyridine Scaffolds in Chemical Sciences

Hydrazinylpyridine scaffolds, which feature a hydrazine (B178648) group (-NHNH2) attached to a pyridine (B92270) ring, are a noteworthy class of compounds. The pyridine ring itself is a key structural motif in numerous bioactive molecules and approved pharmaceuticals. nih.govnih.gov The incorporation of a hydrazine moiety introduces a highly reactive and versatile functional group. This group can act as a potent nucleophile, a precursor to other functional groups, and a key component in the formation of larger, more complex heterocyclic systems. researchgate.net

The presence of both the pyridine ring and the hydrazine group within the same molecule creates a unique chemical entity with diverse reactivity. This allows for the construction of a wide array of derivatives, including pyrazoles, triazoles, and other fused heterocyclic systems, which are themselves of significant interest in medicinal chemistry and materials science. encyclopedia.pub The ability to readily modify the scaffold at multiple positions makes hydrazinylpyridines valuable building blocks in the synthesis of compound libraries for drug discovery and other applications. frontiersin.org

Overview of Research Trajectories for Halogenated Hydrazinylpyridines

The introduction of a halogen atom onto the hydrazinylpyridine scaffold, creating a halogenated hydrazinylpyridine, further enhances its synthetic utility. Halogens, such as chlorine, can influence the electronic properties of the pyridine ring and serve as a handle for various chemical transformations, including nucleophilic aromatic substitution and cross-coupling reactions. researchgate.netencyclopedia.pub

Research involving halogenated hydrazinylpyridines often focuses on their use as intermediates in the synthesis of targeted molecules. For instance, the chlorine atom in 3-Chloro-5-hydrazinylpyridine can be displaced by other nucleophiles, allowing for the introduction of a wide range of substituents at the 3-position of the pyridine ring. Concurrently, the hydrazine group can undergo condensation reactions with carbonyl compounds or be used to construct other heterocyclic rings. encyclopedia.pubepo.org This dual reactivity makes halogenated hydrazinylpyridines strategic starting materials for creating complex molecular architectures.

Structure

3D Structure

Properties

Molecular Formula |

C5H6ClN3 |

|---|---|

Molecular Weight |

143.57 g/mol |

IUPAC Name |

(5-chloropyridin-3-yl)hydrazine |

InChI |

InChI=1S/C5H6ClN3/c6-4-1-5(9-7)3-8-2-4/h1-3,9H,7H2 |

InChI Key |

AANYXDQQFJFCPC-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC=C1Cl)NN |

Origin of Product |

United States |

Chemical Profile of 3 Chloro 5 Hydrazinylpyridine

3-Chloro-5-hydrazinylpyridine is a specific halogenated hydrazinylpyridine that has garnered attention as a versatile building block in organic synthesis. Its chemical properties are defined by the interplay of the chlorine atom, the hydrazine (B178648) group, and the pyridine (B92270) ring.

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 1289121-90-9 |

| Molecular Formula | C5H6ClN3 |

| Molecular Weight | 143.57 g/mol |

| Canonical SMILES | NNc1cncc(Cl)c1 |

| InChI Key | AANYXDQQFJFCPC-UHFFFAOYSA-N |

| MDL Number | MFCD28578681 |

This data was sourced from multiple chemical suppliers and databases. fluorochem.co.ukcrysdotllc.com

Synthesis and Manufacturing Processes

The laboratory-scale synthesis of 3-Chloro-5-hydrazinylpyridine typically involves a nucleophilic aromatic substitution reaction.

A common and efficient method for preparing substituted hydrazinylpyridines involves the reaction of a corresponding chloropyridine with hydrazine (B178648) hydrate (B1144303). researchgate.net In the case of this compound, a plausible synthetic route would start from a di-halogenated pyridine (B92270) precursor. For instance, the reaction of 3,5-dichloropyridine (B137275) with hydrazine hydrate would lead to the selective displacement of one of the chlorine atoms by the hydrazine group. The reaction conditions, such as solvent and temperature, would be optimized to favor the mono-substituted product.

Another documented synthesis of a related compound, this compound, starts from 5-chloropyridin-3-amine. epo.org This amine is first diazotized using sodium nitrite (B80452) in hydrochloric acid, followed by a reduction step to yield the hydrazine functionality. This highlights a general strategy for converting amino groups on a pyridine ring to hydrazine groups.

Chemical Reactivity and Derivatization

The chemical reactivity of 3-Chloro-5-hydrazinylpyridine is characterized by the distinct functionalities present in the molecule. The hydrazine (B178648) group is a strong nucleophile and can readily react with electrophiles, particularly carbonyl compounds, to form hydrazones. These hydrazones can then be cyclized to form various five-membered heterocycles, such as pyrazoles. encyclopedia.pub

The pyridine (B92270) ring, being electron-deficient, is susceptible to nucleophilic attack, although the presence of the electron-donating hydrazine group can modulate this reactivity. The chlorine atom at the 3-position can be displaced by other nucleophiles under suitable conditions, a process known as nucleophilic aromatic substitution (SNAr). This allows for the introduction of a variety of functional groups at this position.

Furthermore, the nitrogen atom of the pyridine ring can be protonated or alkylated, and the entire molecule can participate in metal-catalyzed cross-coupling reactions, further expanding its synthetic potential.

Applications in Synthetic Chemistry

Strategic Approaches to Hydrazinylpyridine Nucleus Formation

The formation of the hydrazinylpyridine nucleus is predominantly achieved through nucleophilic aromatic substitution (SNAr), a well-established reaction class in heterocyclic chemistry. nih.gov This strategy is particularly effective for pyridine rings activated by electron-withdrawing groups and containing a suitable leaving group, such as a halogen atom.

The most common and direct method for introducing a hydrazinyl group onto a pyridine ring is through a nucleophilic substitution reaction with hydrazine (B178648) hydrate (B1144303). In this reaction, the hydrazine molecule acts as the nucleophile, displacing a halogen atom (typically chlorine) on the pyridine ring. ontosight.ai The reaction is widely applicable for the synthesis of various substituted hydrazinylpyridines. researchgate.netthieme-connect.com For instance, the synthesis of (3-chloro-pyridin-2-yl)-hydrazine is accomplished by reacting 2,3-dichloropyridine (B146566) with hydrazine hydrate. chemicalbook.com This process leverages the higher reactivity of the chlorine atom at the 2-position of the pyridine ring compared to the one at the 3-position, allowing for a selective substitution. The general mechanism involves the attack of the nucleophilic hydrazine on the electron-deficient carbon atom bearing the halogen, followed by the departure of the halide ion.

The choice of the starting material is crucial for the successful synthesis of the target hydrazinylpyridine isomer. Typically, di- or tri-halogenated pyridines serve as the precursors. For the synthesis of chloro-hydrazinopyridine isomers, 2,3-dichloropyridine is a common and commercially available starting material. chemicalbook.compatsnap.com Another precursor used in the synthesis of related compounds is 5-chloro-2,3-difluoropyridine. acs.org

| Precursor | Target Product (Isomer) | Reference |

| 2,3-Dichloropyridine | (3-Chloro-2-pyridyl)hydrazine | chemicalbook.com |

| 5-Chloro-2,3-difluoropyridine | 3-Fluoro-2-hydrazinyl-5-(substituted)pyridine | acs.org |

| 2,3,6-Trichloropyridine | 2,3-Dichloropyridine (Intermediate) | patsnap.comgoogle.com |

Optimization Protocols for Synthetic Efficiency

To make the synthesis of hydrazinylpyridines viable for industrial-scale production, significant effort is directed towards optimizing the reaction protocols. This involves fine-tuning various parameters to maximize yield, minimize reaction time, and ensure process safety and cost-effectiveness. google.com

The choice of solvent plays a critical role in the nucleophilic substitution reaction between a chloropyridine and hydrazine hydrate. The solvent must be capable of dissolving the reactants and be stable under the reaction conditions. A variety of polar solvents have been successfully employed. Simple alcohols such as ethanol (B145695) and methanol (B129727) are frequently used. researchgate.netthieme-connect.comgoogle.comgoogle.com Other effective solvent systems include ethers like tetrahydrofuran (B95107) (THF) and dioxane, as well as polar aprotic solvents like dimethylformamide (DMF) and dimethylacetamide (DMAc). google.com In some patented processes, N,N-dimethylpropanolamine has been used, which may also act as an acid scavenger. patsnap.comgoogle.com Interestingly, some procedures have been optimized to run in water or even under solvent-free conditions, which offers significant environmental and cost benefits. acs.orgjustia.com The selection of the optimal solvent system is often dependent on the specific substrates and the desired reaction temperature.

| Solvent | Application Note | References |

| Ethanol, Methanol | Commonly used, good solubility for reactants. | researchgate.netthieme-connect.comgoogle.comgoogle.com |

| Tetrahydrofuran (THF) | Effective polar ether solvent. | google.com |

| Dimethylformamide (DMF) | High-boiling polar aprotic solvent, allows for higher reaction temperatures. | |

| Water | Used in scale-up processes for safety and environmental reasons. | acs.org |

| Solvent-Free | A mixture of aqueous hydrazine and the precursor is heated directly. | justia.com |

The temperature and duration of the reaction are critical parameters that must be precisely controlled to achieve high conversion and minimize the formation of by-products. The reaction temperature for the synthesis of hydrazinylpyridines can range broadly, from room temperature to 150°C. Many procedures utilize reflux conditions to maintain a consistent and sufficiently high temperature. chemicalbook.comgoogle.com

Specific examples from the literature show a range of optimized conditions. For instance, a process for synthesizing a fluorinated hydrazinylpyridine derivative involves heating the reaction mixture to 95 ± 5 °C. acs.org Other syntheses of (3-chloro-2-pyridyl)hydrazine are conducted at temperatures between 110-120°C. justia.com Some patents specify an optimal temperature range of 125-130°C to achieve rapid substitution with few by-products. google.com

The reaction duration is typically linked to the temperature. Reactions at higher temperatures may be complete in 4 to 8 hours. chemicalbook.comgoogle.com Lower temperature reactions or less reactive substrates may require longer periods, sometimes extending up to 30 hours. justia.com Monitoring the reaction progress using techniques like HPLC is a common strategy to determine the optimal reaction time. acs.org

| Temperature Range | Duration | Context | References |

| 95 ± 5 °C | 8 hours | Scale-up synthesis of a fluorinated analog. | acs.org |

| 100 - 150 °C | Not specified | General range for reflux reaction. | google.com |

| 110 - 120 °C | 5 - 30 hours | Synthesis of (3-chloro-2-pyridyl)hydrazine. | justia.com |

| Reflux | 4 - 8 hours | High-yield synthesis of 3-chloro-2-hydrazinopyridine (B1363166). | google.com |

Several techniques are employed to maximize the yield of the desired hydrazinylpyridine product. One of the most common strategies is to use an excess of hydrazine hydrate relative to the pyridine precursor. The molar ratio of the chloropyridine to hydrazine hydrate can range from 1:1.5 to as high as 1:6. google.comgoogle.com This excess of the nucleophile helps to drive the reaction to completion according to Le Chatelier's principle.

Product isolation and purification methods are also key to maximizing the recovered yield. A typical workup procedure involves cooling the reaction mixture upon completion, which often leads to the precipitation of the product. justia.com The addition of water is a widely used technique to further induce precipitation and to dissolve any inorganic salts. acs.orgjustia.com The solid product is then collected by filtration, washed (usually with water) to remove residual impurities, and dried. acs.orgjustia.com In one optimized process, a specific solvent switch from a 2-butanol/toluene mixture to a 30% 2-butanol/heptane mixture was used to control the crystallization and minimize product loss in the mother liquor. acs.org These carefully controlled precipitation and crystallization techniques are crucial for obtaining a high-purity product with a maximized yield, often reaching 95-99%. chemicalbook.comgoogle.com

Advanced Purification and Isolation Techniques for Synthesized Compounds

The isolation and purification of synthesized hydrazinylpyridine compounds are critical steps to ensure their suitability for subsequent applications. The techniques employed range from standard laboratory procedures to more advanced industrial methods designed for high purity and efficiency.

For compounds like 3-chloro-2-hydrazinylpyridine synthesized via nucleophilic substitution, the initial isolation is often straightforward. The product typically precipitates out of the reaction mixture upon cooling to room temperature. This solid can be collected by suction filtration. researchgate.net Subsequent washing, commonly with water, removes residual salts and water-soluble impurities like excess hydrazine hydrate. nptel.ac.in The product is then dried under vacuum to remove residual solvents. nptel.ac.in For higher purity, recrystallization is a common and effective technique. Solvents such as ethanol or mixtures like ethanol/water are frequently used to recrystallize the crude product, yielding a material with purity often exceeding 98%. google.com

Beyond these standard methods, several advanced techniques can be applied for the purification of pyridine derivatives, particularly in industrial settings or when very high purity is required.

Chromatographic methods are highly versatile for separating complex mixtures of substituted pyridines. nih.gov

Flash Column Chromatography: This technique is widely used for purification in organic synthesis. It involves passing the compound mixture through a column of silica (B1680970) gel under pressure, eluting with a solvent system like ethyl acetate/hexanes. nih.govmdpi.com This method is effective for separating the desired product from by-products and unreacted starting materials. nih.gov

Gas Chromatography (GC): Capillary GC, using both polar and non-polar columns, has been demonstrated for the high-resolution separation of complex pyridine mixtures. nih.gov It offers high sensitivity and reproducibility, making it an excellent analytical tool and a viable option for preparative separation of volatile derivatives. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both analysis and purification. Specialized columns, such as those designed for hydrogen-bonding interactions (e.g., SHARC 1), can effectively separate isomers of aminopyridines and related compounds, which is often challenging with standard reversed-phase columns. sielc.com This approach is compatible with mass spectrometry and can be scaled for preparative purification. sielc.com

Ion exchange chromatography presents another advanced strategy, particularly for removing impurities from process streams. Resins can be used to capture pyridine compounds from solutions, after which the adsorbed product can be desorbed using an appropriate eluent, allowing the resin to be regenerated and reused. google.com

The table below outlines various purification and isolation techniques applicable to the synthesized compounds.

| Technique | Description | Applicability/Notes | Reference |

|---|---|---|---|

| Filtration & Washing | Initial isolation of the precipitated solid product from the reaction mixture, followed by washing with a solvent like water. | Standard, effective first step for crude product isolation. | nptel.ac.in |

| Recrystallization | Dissolving the crude solid in a hot solvent (e.g., ethanol) and allowing it to cool, causing the purified compound to crystallize. | Commonly used to achieve high purity (≥98%) after initial isolation. | google.com |

| Flash Column Chromatography | Separation on a silica gel column using a solvent gradient under pressure. | Effective for removing closely related impurities and by-products. | nih.govnih.gov |

| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase based on their interaction with a stationary phase. | High-resolution separation for complex mixtures and isomer analysis. | nih.gov |

| High-Performance Liquid Chromatography (HPLC) | High-pressure liquid chromatography for separation. Specialized columns can separate isomers based on specific interactions like hydrogen bonding. | Excellent for achieving very high purity and for separating challenging isomer mixtures. | sielc.com |

| Ion Exchange | Utilizes ion-exchange resins to adsorb pyridine compounds, which are later eluted for recovery. | Suitable for large-scale industrial purification and wastewater treatment. | google.com |

Chemical Reactivity and Derivatization of this compound: A Review of Available Data

The search for specific reactions and derivatizations of this compound across various chemical transformation categories yielded no direct results. This includes a lack of specific studies on:

Condensation reactions of this compound to form hydrazone derivatives.

Oxidative and reductive pathways of its hydrazine moiety.

Nucleophilic substitution reactions , specifically the displacement of the chlorine atom on the pyridine ring.

Analyses of regioselectivity and positional specificity in its reactions.

While the general reactivity of the functional groups present in this compound—the hydrazine group and the chlorinated pyridine ring—can be inferred from the behavior of analogous compounds, any such discussion would be speculative and fall outside the scope of this article, which is strictly focused on documented findings for the specified compound.

The absence of dedicated research on this compound limits the ability to provide a detailed, evidence-based article on its chemical transformations and derivatization strategies as outlined. Further experimental investigation would be required to elucidate the specific reactivity profile of this particular isomer.

Cyclization Reactions for Fused Heterocyclic System Construction

The dual nucleophilic nature of the hydrazinyl moiety is adeptly exploited in constructing fused ring systems. By reacting with appropriate bifunctional electrophiles, the hydrazinyl group can readily form five- or six-membered heterocyclic rings fused to the parent pyridine core.

The synthesis of N-pyridinyl-pyrazoles is a common and effective derivatization strategy for hydrazinylpyridines. The reaction typically involves a [3+2] cycloaddition or condensation reaction between a hydrazinylpyridine and a three-carbon building block.

One established method for creating the pyrazole ring involves the cyclization of a hydrazinopyridine derivative with an α,β-unsaturated carbonyl compound or its equivalent. For instance, the insecticidal candidate Tyclopyrazoflor features a 3-(3-chloro-1H-pyrazol-1-yl)pyridine core. A scalable process for this core structure was developed involving the [3+2] cyclization of 3-hydrazinopyridine dihydrochloride (B599025) with methyl acrylate. acs.org This initial reaction forms a pyrazolidinone intermediate, which is subsequently chlorinated and oxidized to yield the aromatic 3-chloro-1-(pyridin-3-yl)-1H-pyrazole structure. acs.orggoogle.com

Alternative three-carbon synthons can also be employed. Research has demonstrated the preparation of 3-(3-chloro-1H-pyrazol-1-yl)pyridine by first cyclizing 3-hydrazinopyridine dihydrochloride with 3-ethoxyacrylonitrile. google.com This reaction yields an aminopyrazole intermediate, 3-(3-amino-1H-pyrazol-1-yl)pyridine, which is then converted to the target chloro-substituted pyrazole via a Sandmeyer reaction. google.com

Another variation involves using dialkyl maleates as the cyclization partner. In this process, 3-hydrazinopyridine dihydrochloride reacts with a dialkyl maleate (B1232345) in an alcoholic solvent in the presence of a base like sodium ethoxide. google.com The resulting pyrazolidine (B1218672) derivative undergoes subsequent chemical steps, including chlorination and oxidation, to afford the final substituted pyrazole carboxylate. google.com

Table 1: Selected Methods for Pyrazole Ring Formation from Hydrazinopyridines

| Hydrazinopyridine Starting Material | Cyclization Reagent | Key Steps | Final Product Core | Reference |

|---|---|---|---|---|

| 3-Hydrazinopyridine Dihydrochloride | Methyl Acrylate | Cyclization, Chlorination, Oxidation | 3-(3-chloro-1H-pyrazol-1-yl)pyridine | acs.org |

| 3-Hydrazinopyridine Dihydrochloride | 3-Ethoxyacrylonitrile | Cyclization, Sandmeyer Reaction (Amino to Chloro) | 3-(3-chloro-1H-pyrazol-1-yl)pyridine | google.com |

| 3-Hydrazinopyridine Dihydrochloride | Diethyl Maleate | Cyclization, Chlorination, Oxidation, Hydrolysis, Decarboxylation | 3-(3-chloro-1H-pyrazol-1-yl)pyridine | google.com |

The fusion of a triazole ring to the pyridine core results in the Current time information in Bangalore, IN.beilstein-journals.orgtriazolo[4,3-a]pyridine scaffold, a privileged structure in drug discovery. The synthesis of these derivatives often begins with a hydrazinylpyridine, which undergoes cyclization with a one-carbon electrophile.

A facile method involves reacting 2-hydrazinopyridine (B147025) with chloroacetyl chloride to form an acylhydrazide intermediate. asianpubs.orgresearchgate.net This intermediate is then subjected to dehydrative cyclization using a reagent like phosphorus oxychloride (POCl₃) to furnish the 3-chloromethyl- Current time information in Bangalore, IN.beilstein-journals.orgtriazolo[4,3-a]pyridine ring system. asianpubs.orgresearchgate.net This chloromethyl derivative serves as a versatile handle for further nucleophilic substitutions. asianpubs.orgresearchgate.net

Another synthetic strategy employs chloroethynylphosphonates as the reaction partner for 2-hydrazinylpyridines. beilstein-journals.orgd-nb.info This catalyst-free reaction proceeds via a 5-exo-dig cyclization mechanism, directly yielding 3-methylphosphonylated Current time information in Bangalore, IN.beilstein-journals.orgtriazolo[4,3-a]pyridines. beilstein-journals.orgd-nb.info The high reactivity of the polarized triple bond in haloacetylenes facilitates this transformation. d-nb.info It has been noted that in certain cases, such as with a nitro-substituted hydrazinylpyridine, a subsequent Dimroth-like rearrangement can occur, leading to the isomeric Current time information in Bangalore, IN.beilstein-journals.orgtriazolo[1,5-a]pyridine system. beilstein-journals.orgd-nb.info

Microwave-assisted synthesis has also been applied to accelerate the creation of these fused systems. For example, starting from 2,3-dichloropyridine, reaction with hydrazine hydrate followed by subsequent steps under microwave irradiation can efficiently produce novel 8-chloro- Current time information in Bangalore, IN.beilstein-journals.orgtriazolo[4,3-a]pyridine derivatives. tubitak.gov.tr This approach highlights the utility of green chemistry techniques to improve reaction times and yields. tubitak.gov.tr

Table 2: Approaches to Current time information in Bangalore, IN.beilstein-journals.orgTriazolo[4,3-a]pyridine Synthesis

| Hydrazine Precursor | Cyclization Partner | Key Conditions/Reagents | Resulting Derivative | Reference |

|---|---|---|---|---|

| 2-Hydrazinopyridine | Chloroacetyl chloride | POCl₃ for cyclization | 3-Chloromethyl- Current time information in Bangalore, IN.beilstein-journals.orgtriazolo[4,3-a]pyridine | asianpubs.orgresearchgate.net |

| 2-Hydrazinylpyridines | Chloroethynylphosphonates | Catalyst-free, 5-exo-dig cyclization | 3-Methylphosphonylated Current time information in Bangalore, IN.beilstein-journals.orgtriazolo[4,3-a]pyridines | beilstein-journals.orgd-nb.info |

| 3-Chloro-2-hydrazinylpyridine (from 2,3-dichloropyridine) | Various (multistep) | Microwave assistance | 8-Chloro- Current time information in Bangalore, IN.beilstein-journals.orgtriazolo[4,3-a]pyridine derivatives | tubitak.gov.tr |

Rational Design and Development of Novel Hydrazinylpyridine Derivatives

The rational design of novel derivatives based on the hydrazinylpyridine scaffold is a key strategy in the development of new therapeutic and agrochemical agents. This approach involves the strategic modification of the lead structure to enhance activity, selectivity, and physicochemical properties. The hydrazinyl group is often converted into a more complex hydrazone or a stable heterocyclic ring system, which then serves as a platform for further functionalization.

A prime example of rational design is the development of the insecticide Tyclopyrazoflor. acs.org The core structure, 3-(3-chloro-1H-pyrazol-1-yl)pyridine, was identified as a promising pharmacophore. The development process focused on optimizing a scalable synthesis route and then introducing further substituents onto this core to maximize insecticidal efficacy. acs.org This involved a multi-step sequence of nitration, reduction, and amide formation to append a specific side chain designed to interact with the biological target. acs.org

In medicinal chemistry, hydrazinylpyridines are valuable starting materials for creating libraries of hydrazone derivatives. For instance, various 4-hydrazinylpyridine derivatives have been reacted with substituted acetophenones to produce a series of pyridinium-hydrazone salts. tandfonline.comtandfonline.com These compounds were rationally designed and synthesized to be screened for antileishmanial activity, with the understanding that the hydrazone linkage and quaternary pyridinium (B92312) ion are important pharmacophoric elements. tandfonline.comtandfonline.com Similarly, novel quinoline-3-carbaldehyde hydrazones have been prepared from hydrazinylpyridine precursors and evaluated for their cytotoxic effects against human tumor cell lines, with one derivative showing potent cytostatic effects. mdpi.com

The conversion of the hydrazine moiety into a stable pyrazole ring, as seen in the synthesis of 3-(3-chloro-1H-pyrazol-1-yl)pyridine, is another crucial design element. google.com This transformation locks the conformation of the side chain and provides a robust scaffold for further derivatization, allowing for systematic exploration of the chemical space around the pyridyl-pyrazole core to develop compounds with tailored properties.

Advanced Spectroscopic Characterization Methodologies

Spectroscopy offers a powerful, non-destructive lens to probe the molecular and electronic structure of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the connectivity and chemical environment of atoms within a molecule.

In the ¹H NMR spectrum of 3-chloro-2-hydrazinylpyridine derivatives, the proton of the N-H group typically appears as a singlet peak at around 8.28 ppm. Protons on the pyridine and phenyl rings resonate in the region of 6.76-8.24 ppm. dergipark.org.tr For instance, in a 3-chloro-2-(2-(2-nitrophenyl)hydrazino)pyridine derivative, the pyridine and phenyl protons appear between 6.87 and 8.38 ppm, with the N=CH- proton as a singlet at 8.63 ppm and the NH proton at 9.12 ppm. google.com Similarly, for a 3-chloro-2-(2-(3-nitrophenyl)hydrazino)pyridine derivative, the pyridine and phenyl protons are observed between 6.87 and 8.24 ppm, with the N=CH- proton at 8.54 ppm and the NH proton at 8.78 ppm. google.com

¹³C NMR spectroscopy provides complementary information about the carbon skeleton. In the ¹³C NMR spectrum of a 3-chloro-2-{(2Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl}pyridine derivative, the resonance for the carbon atom C26 was observed at 160.30 ppm, a value greater than that of other aromatic carbons. dergipark.org.tr

A detailed analysis of the ¹H and ¹³C NMR spectra for various derivatives of 3-chloro-hydrazinylpyridine is presented in the interactive data table below.

| Compound/Derivative Name | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) | Solvent | Reference |

| 3-chloro-2-{(2Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl}pyridine | N-H: 8.28 (s); Pyridine & Phenyl-H: 6.76-8.24; Methylene-H: 2.33 (s); Methoxy-H: 3.83 (s) | C26: 160.30 | Chloroform (B151607) | dergipark.org.tr |

| 3-chloro-2-(2-(2-nitrophenyl)hydrazino)pyridine | Py-H: 6.87 (d), 8.30 (t), 8.38 (t); Ph-H: 7.49 (t), 7.61-7.66 (m); N=CH-: 8.63 (s); NH: 9.12 (s) | Not specified | CDCl₃ | google.com |

| 3-chloro-2-(2-(3-nitrophenyl)hydrazino)pyridine | Py-H: 6.87 (t), 8.20-8.24 (m); Ph-H: 7.60 (t), 7.64 (d), 8.13 (s), 8.20-8.24 (m); N=CH-: 8.54 (s); NH: 8.78 (s) | Not specified | CDCl₃ | google.com |

Note: (s) denotes a singlet, (d) a doublet, (t) a triplet, and (m) a multiplet.

For 3-chloro-2-hydrazinylpyridine derivatives, characteristic N-H stretching vibrations are typically observed in the FT-IR spectrum between 3100 and 3300 cm⁻¹. dergipark.org.tr In one study, this band was recorded at 3340 cm⁻¹ in the FT-IR spectrum and 3351 cm⁻¹ in the FT-Raman spectrum. dergipark.org.tr The C-H stretching vibrations for the pyridine and phenyl rings are generally found in the 3000–3100 cm⁻¹ range. dergipark.org.tr Specifically, peaks have been observed at 3015 and 3085 cm⁻¹ in FT-IR and at 3010, 3063, and 3083 cm⁻¹ in FT-Raman spectra. dergipark.org.tr

The table below summarizes key vibrational frequencies for a representative 3-chloro-hydrazinylpyridine derivative.

| Functional Group | FT-IR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) | Reference |

| N-H Stretch | 3340 | 3351 | dergipark.org.tr |

| C-H Stretch (Aromatic) | 3015, 3085 | 3010, 3063, 3083 | dergipark.org.tr |

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals, providing insight into the electronic structure.

The UV-Vis spectra of 3-chloro-2-hydrazinylpyridine derivatives, such as 3-chloro-2-{(2Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl}pyridine, have been analyzed in solvents like chloroform and ethanol, typically in the 240-440 nm range. dergipark.org.trdergipark.org.tr These studies, often complemented by Time-Dependent Density Functional Theory (TD-DFT) calculations, help to identify electronic transitions such as n→π* and π→π*. researchgate.net

Mass spectrometry and elemental analysis are crucial for confirming the molecular weight and elemental composition of a synthesized compound.

For derivatives of 3-chloro-hydrazinylpyridine, mass spectrometry, for instance using a Triple Quadrupole Mass Spectrometer, is used to determine the molecular ion peak and fragmentation patterns, which helps in confirming the structure. dergipark.org.tr Elemental analysis provides the percentage composition of elements like carbon, hydrogen, and nitrogen, which are then compared with the calculated theoretical values to verify the empirical formula of the compound. google.comdergipark.org.tr For example, the elemental analysis of 3-chloro-2-(2-(2-nitrophenyl)hydrazino)pyridine was found to be C 52.13%, H 3.33%, N 20.15%, which is in close agreement with the calculated values of C 52.09%, H 3.28%, N 20.25%. google.com

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

The table below presents crystallographic data for 3-chloro-hydrazinylpyridine and one of its derivatives.

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

| 3-chloro-2-hydrazinylpyridine | Monoclinic | P2₁/c | a = 11.6276(14) Å, b = 3.8924(5) Å, c = 13.9558(17) Å, β = 103.447(6)° | asianpubs.org |

| (E)-3-chloro-2-(2-(4-methylbenzylidene)hydrazinyl)pyridine | Orthorhombic | Fdd2 | a = 28.7760(11) Å, b = 41.7393(17) Å, c = 8.5929(3) Å | researchgate.net |

| (E)-3-chloro-2-(2-(2-fluorobenzylidene)hydrazinyl)pyridine | Monoclinic | C2/c | a = 24.713(13) Å, b = 7.712(4) Å, c = 24.580(13) Å, β = 90.993(14)° | researchgate.net |

Precise Determination of Bond Lengths, Bond Angles, and Torsion Angles

X-ray crystallography studies on Schiff base derivatives of 3-chloro-2-hydrazinylpyridine have allowed for the precise determination of their molecular geometries. These studies confirm that the bond lengths and angles within the pyridine and phenyl rings are generally within normal and expected ranges. scispace.comresearchgate.net

The geometry around the azomethine group (C=N), a characteristic feature of these Schiff bases, has been a focus of these investigations. For instance, in the derivative (E)-3-chloro-2-(2-(2-fluorobenzylidene)hydrazinyl)pyridine, the C=N double bond length was measured at 1.285(2) Å, which is slightly longer than the typical C=N double bond length of 1.27 Å. scispace.comresearchgate.net Similarly, for (E)-3-chloro-2-(2-(4-fluorobenzylidene)hydrazinyl)pyridine, the C=N bond lengths were found to be 1.289(2) Å and 1.282(2) Å for the two crystallographically independent molecules in the asymmetric unit. researchgate.net

The planarity of the molecules is confirmed by torsion angles. The molecules are observed to adopt an E configuration about the C=N bond. scispace.comresearchgate.net In the case of (E)-3-chloro-2-(2-(2-fluorobenzylidene)hydrazinyl)pyridine, the torsion angle of N(2)–N(3)–C(6)–C(7) is reported as −178.60(15)°, indicating a nearly planar arrangement. scispace.comresearchgate.net

Selected bond lengths and angles from representative crystal structures are provided in the tables below.

Table 1: Selected Bond Lengths (Å) for Derivatives of 3-Chloro-2-hydrazinylpyridine

| Bond | (E)-3-chloro-2-(2-(2-fluorobenzylidene)hydrazinyl)pyridine scispace.comresearchgate.net | (E)-3-chloro-2-(2-(4-fluorobenzylidene)hydrazinyl)pyridine (Molecule 1) researchgate.net | (E)-3-chloro-2-(2-(4-fluorobenzylidene)hydrazinyl)pyridine (Molecule 2) researchgate.net |

|---|

Table 2: Selected Torsion Angles (°) for Derivatives of 3-Chloro-2-hydrazinylpyridine

| Torsion Angle | (E)-3-chloro-2-(2-(2-fluorobenzylidene)hydrazinyl)pyridine scispace.comresearchgate.net | (E)-3-chloro-2-(2-(4-methylbenzylidene)hydrazinyl)pyridine researchgate.net |

|---|

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

The crystal packing of 3-chloro-hydrazinylpyridine derivatives is primarily governed by a network of intermolecular hydrogen bonds. mdpi.com In the structure of (E)-3-chloro-2-(2-(2-fluorobenzylidene)hydrazinyl)pyridine, the crystal packing is characterized by two distinct intermolecular N–H···N hydrogen bonds, which link the molecules together to form a chain structure. scispace.comresearchgate.net Such interactions are fundamental in stabilizing the crystal lattice. mdpi.com

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. scivisionpub.com This method maps properties onto the surface, such as dnorm (a normalized contact distance), which highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds, while blue regions represent weaker or more distant contacts. researchgate.net

The shape index and curvedness are other properties mapped on the Hirshfeld surface. The shape index is particularly useful for identifying π-π stacking interactions, which appear as adjacent red and blue triangles. scivisionpub.com Curvedness highlights areas of high curvature on the surface, which often correspond to the edges of stacked molecular fragments. scivisionpub.com

While specific Hirshfeld analysis has not been reported for this compound, the methodology is broadly applicable. Such an analysis would quantify the various non-covalent interactions, including hydrogen bonds (N-H···N), halogen bonds (C-Cl···N or C-Cl···Cl), and van der Waals forces (H···H, C···H), that dictate the supramolecular architecture of the crystal. scivisionpub.comrsc.orgresearchgate.net

Quantum Chemical Calculations (Density Functional Theory - DFT)DFT calculations are a cornerstone of modern computational chemistry, used to predict a molecule's electronic structure and properties.

Analysis of Electronic Structure (e.g., Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), Natural Bonding Orbitals (NBO), Molecular Electrostatic Potential (MEP))This multifaceted analysis provides deep insights into a molecule's behavior.

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to predicting chemical reactivity. The energy gap between them indicates the molecule's stability and the energy required for electronic excitation. For many pyridine derivatives, these frontier molecular orbitals are key to understanding charge transfer within the molecule. dergipark.org.trmdpi.com

Natural Bond Orbital (NBO) Analysis: NBO analysis examines charge delocalization and the interactions between orbitals, providing a clear picture of bonding and hyperconjugative stability. dergipark.org.tr

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is critical for predicting how the molecule will interact with other chemical species. dergipark.org.tr

Theoretical Prediction of Chemical Reactivity DescriptorsBased on the electronic properties derived from DFT calculations, various descriptors can be calculated to quantify chemical reactivity.

Evaluation of Chemical Potential, Hardness, and Electrophilicity IndicesThese global reactivity descriptors are derived from the HOMO and LUMO energies. They help in predicting the overall reactive nature of the molecule, including its tendency to donate or accept electrons in a chemical reaction. Such calculations are a standard part of computational studies on related hydrazone-pyridine compounds.dergipark.org.trnih.gov

While detailed findings for this compound are absent, the methodologies are well-established. The scientific community has applied these computational tools extensively to its isomers, such as 3-chloro-2-hydrazinopyridine and its derivatives, providing a robust framework for any future theoretical investigation of the title compound. dergipark.org.trmdpi.comnih.gov

Mapping of Electrostatic Potential Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable computational tool used to visualize the charge distribution of a molecule. It is mapped onto the constant electron density surface to predict how a molecule will interact with other chemical species. The MEP surface helps in identifying the regions of a molecule that are rich or poor in electrons.

Different colors on the MEP map signify different electrostatic potential values:

Red : Indicates regions of most negative electrostatic potential, which are susceptible to electrophilic attack. These areas are typically rich in electrons and are associated with lone pairs of atoms like oxygen and nitrogen.

Blue : Represents regions of most positive electrostatic potential, indicating electron-deficient areas that are favorable for nucleophilic attack.

Green : Denotes areas with zero or neutral potential.

For hydrazinylpyridine derivatives, MEP analysis is crucial for understanding their reactivity and intermolecular interactions. For instance, in studies on related hydrazone derivatives of 3-chloro-2-hydrazinopyridine, MEP calculations have been used to identify the reactive sites. nih.govdergipark.org.tr The analysis typically reveals negative potential concentrated around the nitrogen atoms of the pyridine ring and the hydrazinyl group, highlighting them as primary sites for electrophilic interaction. researchgate.net Conversely, positive potentials are often located around the hydrogen atoms of the hydrazinyl group and the aromatic ring. While specific MEP data for this compound is not available, this established methodology would be instrumental in predicting its chemical behavior and interaction patterns.

Molecular Docking Studies for Predictive Ligand-Target Interactions

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. This method is fundamental in drug discovery and design for predicting the binding affinity and mode of interaction between a potential drug candidate and its biological target.

The process involves:

Preparation of the Receptor and Ligand : Three-dimensional structures of the target protein and the ligand (e.g., this compound) are prepared. This often involves adding hydrogen atoms, assigning charges, and defining the binding site on the receptor.

Docking Simulation : A scoring function is used to evaluate thousands of possible binding poses of the ligand within the receptor's active site.

Analysis of Results : The results are analyzed to identify the most stable binding conformation, characterized by the lowest binding energy score (typically in kcal/mol). The analysis also reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex.

No specific molecular docking studies for this compound were found in the reviewed literature. However, this technique has been widely applied to its analogs. For example, a derivative of 3-chloro-2-hydrazinopyridine was docked against the main protease of SARS-CoV-2, showing a strong binding affinity and identifying key amino acid residues involved in the interaction. nih.gov Similarly, other pyridine derivatives have been subjected to docking studies to assess their potential as antifungal agents by targeting enzymes like lanosterol (B1674476) 14α-demethylase. mdpi.com Such studies on related compounds underscore the utility of molecular docking in elucidating potential therapeutic applications for novel chemical entities. researchgate.net

Advanced Research Applications in Medicinal Chemistry

Design and Synthesis of Novel Drug Scaffolds

The pyridinyl hydrazine (B178648) framework is a versatile starting point for the creation of diverse molecular architectures with significant therapeutic potential. The presence of the reactive hydrazine group, combined with the electronic properties of the chloro-substituted pyridine (B92270) ring, allows for the systematic design and synthesis of novel compounds.

Rational Design of Pyrido-Hydrazone Hybrids

A primary strategy in leveraging the 3-chloro-5-hydrazinylpyridine scaffold is the synthesis of pyrido-hydrazone hybrids. Hydrazones are a class of organic compounds formed by the condensation reaction between a hydrazine and an aldehyde or ketone. This reaction is a cornerstone of combinatorial chemistry, enabling the generation of large libraries of derivatives for biological screening. rsc.orgnih.govscispace.com

The synthesis typically involves refluxing the parent hydrazinylpyridine with a variety of substituted aldehydes or ketones in a suitable solvent like ethanol (B145695). tandfonline.comacs.org This straightforward approach allows for the introduction of a wide range of chemical moieties, leading to compounds with diverse steric and electronic properties. For example, a series of pyridinium-hydrazone derivatives were synthesized by reacting 4-hydrazinylpyridine with various acetophenone (B1666503) derivatives, followed by quaternization of the pyridine nitrogen. tandfonline.com This rational design creates hybrid molecules that combine the pharmacophoric features of both the pyridine ring and the hydrazone linker, which is a common motif in many biologically active compounds. rsc.orgtandfonline.com

Exploration of Derivatives for Enhanced Bioactivity through Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural modifications of a molecule influence its biological activity. wikipedia.org For pyridinyl hydrazine derivatives, SAR analysis helps to identify the chemical groups responsible for eliciting a desired biological effect, thereby guiding the design of more potent and selective drug candidates. mdpi.comnih.gov

Research on related pyridine derivatives has shown that the nature and position of substituents are critical for bioactivity. mdpi.comnih.gov

Effect of Substituents: The introduction of different functional groups onto the hydrazone moiety or the pyridine ring can dramatically alter the compound's therapeutic properties. For instance, in a series of pyridinium-hydrazone derivatives tested for antitumoral activity, compounds with naphthalene (B1677914) and anthracene (B1667546) ring systems showed high cytotoxicity against cancer cell lines. nih.gov Another study found that trifluoromethyl-substituted compounds exhibited better interaction with target proteins than chloro-substituted analogs, likely due to increased lipophilicity which aids in penetrating the bacterial cell wall. researchgate.net

The table below summarizes SAR findings for various hydrazone derivatives, illustrating how different substituents modulate biological activity.

| Base Scaffold | R-Group on Hydrazone | Observed Activity | Reference |

| Pyridinium-hydrazone | 4-hydroxybenzylidene | High cytotoxicity against MCF-7 cells (IC₅₀ = 3.27 µM) | nih.gov |

| Pyridinium-hydrazone | 4-methylphenyl | High antileishmanial activity (IC₅₀ = 6.90 µM) | tandfonline.com |

| Pyrazole-linked hydrazone | Thiophenyl ring | Significant anti-inflammatory and antibacterial activity | doi.org |

| Pyrazole-linked hydrazone | Furan (B31954) ring | Moderate anti-inflammatory and antibacterial activity | doi.org |

In Vitro Mechanistic Studies of Bioactivity

Understanding how a compound functions at a molecular level is crucial for its development as a therapeutic agent. In vitro studies on pyridinyl hydrazine derivatives have begun to unravel their mechanisms of action, from interactions with specific proteins to broader effects on cellular pathways.

Investigation of Interactions with Biological Targets

The biological activity of pyridinyl hydrazine derivatives is attributed to their ability to interact with various cellular targets, including enzymes, proteins, and DNA. rsc.orgrsc.org The hydrazone linkage is a key pharmacophore that can form stable complexes with metal ions and interact with biological macromolecules. rsc.orgrsc.org

For example, certain hydrazone derivatives have been shown to act as EGFR (Epidermal Growth Factor Receptor) inhibitors, a critical target in cancer therapy. rsc.org In other studies, pyridinium-hydrazone compounds were found to induce autophagy in cancer cells, a cellular process of self-degradation, by affecting the expression of marker proteins like LC3-II and p62. nih.gov Molecular docking simulations further aid in predicting the binding modes of these compounds with their protein targets, such as the COX-2 enzyme for anti-inflammatory agents or bacterial topoisomerase for antibiotics. researchgate.netdoi.org

Studies on the Inhibition of Enzymatic Pathways

Enzyme inhibition is a common mechanism of action for many drugs. Pyridine and hydrazone derivatives have been investigated as inhibitors of a wide range of enzymes. nih.gov

Urease Inhibition: Some imine derivatives of 4-formylpyridine, structurally related to hydrazones, have been studied for their ability to inhibit urease, an enzyme implicated in infections by pathogens like Helicobacter pylori. nih.gov

Cholinesterase Inhibition: In the context of Alzheimer's disease, hydrazone derivatives have been evaluated as inhibitors of cholinesterase enzymes, which are key targets for symptomatic treatment. tandfonline.com

Kinase Inhibition: The pyridine scaffold is present in chemotherapeutic agents like crizotinib, which functions by inhibiting specific protein kinases. mdpi.com Molecular modeling of novel pyridine-triazole-hydrazone compounds suggests they may inhibit the BRAF and MEK serine–threonine protein kinases in the MAPK signaling pathway, which is often dysregulated in cancer. mdpi.com

The following table presents examples of enzyme inhibition by related hydrazone compounds.

| Compound Class | Target Enzyme | Disease Context | Finding | Reference |

| Pyridine-4-carbaldehyde Hydrazones | Cholinesterases | Alzheimer's Disease | Moderate to good inhibitory activity | tandfonline.com |

| Pyrazolopyrimidinone Hydrazones | EGFR | Cancer | Potential as EGFR inhibitors | rsc.org |

| Pyridine-triazole Hydrazones | BRAF/MEK Kinases | Cancer | Predicted to inhibit the MAPK pathway | mdpi.com |

| Imine derivatives of 4-formylpyridine | Urease | Bacterial Infections | Demonstrated urease inhibition | nih.gov |

Assessment of Antioxidant Properties

Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in numerous diseases. Hydrazone derivatives are recognized as potent antioxidants, capable of scavenging free radicals even without the presence of traditional antioxidant groups like phenolic hydroxyls. researchgate.net Their antioxidant capacity is often evaluated using in vitro assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests. nih.gov

Studies have shown that various hydrazone derivatives exhibit significant antioxidant effects, in some cases comparable or superior to standard antioxidants like BHT (butylated hydroxytoluene). tandfonline.comnih.gov The mechanism is thought to involve hydrogen atom transfer (HAT) or single-electron transfer (SET) pathways. scispace.com For instance, pyrazole-linked hydrazones showed a notable capacity for DPPH scavenging. doi.org The presence of electron-rich heterocyclic rings, such as furan or thiophene, within the hydrazone structure can enhance this antiradical activity. nih.gov

| Compound Series | Assay | Antioxidant Activity | Reference |

| Pyridine-4-carbaldehyde Hydrazones | FRAP | Very good reductants, some more potent than Trolox | tandfonline.com |

| Heterocyclic Hydrazones (with furan) | DPPH, ABTS | Higher activity than standards BHA and BHT | nih.gov |

| Pyrazole-linked Hydrazones | DPPH | Remarkable tendency for DPPH scavenging | doi.org |

| Diarylhydrazones | DPPH, ABTS, ORAC | Excellent radical scavenging activities | researchgate.net |

Development of Ligands for Coordination Complexes in Biological Systems

The compound this compound serves as a foundational building block in the development of ligands for coordination chemistry, a field that leverages the interaction between organic ligands and metal ions to create complexes with specific functions. cymitquimica.com The inherent structure of this compound, featuring both a pyridine ring nitrogen and a reactive hydrazinyl group, makes it a prime candidate for synthesizing polydentate ligands capable of forming stable complexes with various transition metals.

The primary strategy for converting hydrazinylpyridines into effective ligands involves their reaction with carbonyl compounds, such as aldehydes and ketones, through a condensation reaction. This process yields hydrazone Schiff bases, which are characterized by an azomethine group (-N=CH-). researchgate.netmdpi.com This newly formed group introduces an additional nitrogen donor atom, enhancing the ligand's ability to chelate metal ions. The resulting Schiff base ligands can coordinate with metal centers through the pyridine nitrogen and the azomethine nitrogen, and potentially other donor atoms depending on the structure of the carbonyl precursor. scirp.org

Research on analogous hydrazinopyridine compounds has demonstrated the versatility of these ligands in forming coordination complexes with various metal ions, including palladium(II) and organotin(IV). scirp.orgbiointerfaceresearch.com The coordination mode of the ligand—that is, the number of points at which it binds to the metal—can vary. For instance, spectroscopic studies have shown that some hydrazone ligands act as neutral bidentate ligands, coordinating through the pyridyl nitrogen and the azomethine nitrogen. In other cases, particularly when the ligand contains a hydroxyl group that can be deprotonated, they can act as uninegative tridentate ligands, binding through atoms like phenolic oxygen in addition to the two nitrogen atoms. scirp.org

The type and nature of the ligand are critical in tuning the reactivity, stability, and lipophilicity of the final metal complexes, which in turn influences their biological efficacy. biointerfaceresearch.com By modifying the substituents on the pyridine ring or the carbonyl compound used to form the Schiff base, researchers can fine-tune the electronic and steric properties of the resulting coordination complex to enhance its interaction with biological targets. biointerfaceresearch.comiosrjournals.org

Table 1: Coordination Behavior of Hydrazinopyridine-Based Ligands

| Ligand Type | Metal Ion | Coordination Mode | Coordinating Atoms | Source |

|---|---|---|---|---|

| ortho-vanillin-2-hydrazinopyridine (Schiff Base) | Diorganotin(IV) | Neutral Bidentate | Azomethine Nitrogen, Pyridyl Nitrogen | scirp.org |

| ortho-vanillin-2-hydrazinopyridine (Schiff Base) | Mono-organotin(IV) / Tin(IV) | Uninegative Tridentate | Phenolic Oxygen, Azomethine Nitrogen, Pyridyl Nitrogen | scirp.org |

| 2-hydrazinopyridine (B147025) | Palladium(II) | Bidentate (chelate) | Pyridine Nitrogen, Hydrazine Nitrogen | biointerfaceresearch.com |

Table 2: Biological Activity of Representative Hydrazinopyridine Metal Complexes

| Metal Complex | Biological Activity Tested | Target | Key Findings | Source |

|---|---|---|---|---|

| [Pd(hzpy)(ox)] (hzpy = 2-hydrazinopyridine, ox = oxalate) | Anticancer (Cytotoxicity) | PC-3 (prostate carcinoma) | Exhibited good performance with a low IC50 value of 2.87 µg/ml. | biointerfaceresearch.com |

| [Pd(hzpy)(ma)] (ma = malonate) | Anticancer (Cytotoxicity) | MCF-7 (breast cancer), HepG-2 (hepatocellular carcinoma) | Showed moderate cytotoxic effects against the tested cell lines. | biointerfaceresearch.com |

| Diphenyltin(IV) complex with ortho-vanillin-2-hydrazinopyridine | Antibacterial | Bacillus cereus, Staphylococcus aureus, Escherichia coli | Showed higher activity against the four bacterial types compared to other tested organotin(IV) complexes and the free ligand. | scirp.org |

| Diorganotin(IV) complexes | Toxicity | Artemia salina (brine shrimp) | Complexes showed moderate toxicity, and were more active than the free ligand. | scirp.org |

Contributions to Agrochemical Research

Development of Fungicidal Agents

No specific research data is available for 3-Chloro-5-hydrazinylpyridine.

Efficacy Studies Against Specific Plant Pathogens (e.g., Fusarium oxysporum, cucumber wilt, tomato bacterial angular leaf spot)

No specific efficacy studies for this compound against these pathogens are documented in the available literature. Studies detailing inhibition rates against cucumber Fusarium wilt and tomato bacterial spot are attributed to derivatives of the isomer 3-chloro-2-hydrazinopyridine (B1363166). google.com

Design of Herbicidal Compounds

No specific research data is available for the design of herbicidal compounds based on this compound.

Research into Insecticidal Agents and their Molecular Mechanisms (e.g., targeting insect calcium channels)

No specific research data is available for insecticidal agents derived from this compound. Research into insecticides targeting insect calcium channels, such as ryanodine (B192298) receptors, originates from the isomer 3-chloro-2-hydrazinopyridine. smolecule.com

Applications in Materials Science Research

Precursor for the Synthesis of Specialized Polymers and Composites

The bifunctional nature of 3-Chloro-5-hydrazinylpyridine, featuring a reactive hydrazinyl group and a modifiable chloro-substituted pyridine (B92270) ring, theoretically positions it as a candidate for polymerization reactions. The hydrazine (B178648) moiety can participate in condensation polymerization with dicarbonyl compounds to form polyhydrazones, which are known for their thermal stability and chelating properties. Furthermore, the pyridine ring can be incorporated into polymer backbones to introduce specific electronic and coordination properties.

Ligand Design for Catalytic Systems

The pyridine nitrogen and the hydrazinyl group in this compound offer potential coordination sites for metal ions, making it a candidate for ligand design in catalysis. The electronic properties of the pyridine ring, influenced by the electron-withdrawing chlorine atom, can be tuned to modulate the catalytic activity of the resulting metal complex.

Exploration in Visible-Light-Mediated Photocatalysis

Visible-light-mediated photocatalysis has emerged as a powerful tool in organic synthesis, often relying on photosensitizers that can absorb visible light and initiate chemical transformations. researchgate.netacs.org Pyridine-containing ligands can be designed to coordinate with photoredox-active metal centers, influencing the photophysical properties and catalytic efficiency of the complex. The functional groups on the pyridine ring can be modified to fine-tune the electronic and steric environment of the catalyst. iciq.orgnottingham.edu.my

Despite the general interest in pyridine-based ligands for photocatalysis, there is a lack of specific research on the application of this compound in this domain. The potential for this compound to act as a ligand in visible-light-mediated photocatalysis remains a theoretical concept awaiting experimental validation. Future research could explore the synthesis of metal complexes with this compound and evaluate their performance in photocatalytic reactions.

Application in Transition Metal Catalysis

Transition metal catalysis is a fundamental tool in modern chemistry, with applications ranging from pharmaceuticals to materials science. The design of ligands is crucial for controlling the reactivity and selectivity of transition metal catalysts. beilstein-journals.orgnih.gov Hydrazinyl-substituted pyridines can act as bidentate or monodentate ligands, coordinating to transition metals through the pyridine nitrogen and/or the hydrazinyl nitrogens. The presence of a chloro substituent on the pyridine ring can influence the ligand's electronic properties and, consequently, the catalytic activity of the metal center.

While the coordination chemistry of hydrazine derivatives with transition metals is an established field of study, specific examples involving this compound as a ligand in transition metal catalysis are not documented in the current body of scientific literature. The potential of this compound to form stable and catalytically active complexes with various transition metals is an area that warrants future investigation.

Future Research Directions and Emerging Perspectives

Exploration of Unconventional Synthetic Pathways

Traditional synthesis of hydrazinylpyridines often involves the nucleophilic aromatic substitution of a di-halopyridine with hydrazine (B178648) hydrate (B1144303), typically conducted under harsh batch processing conditions. justia.comgoogle.com Future research should pivot towards more advanced and efficient synthetic methodologies that offer improvements in yield, safety, scalability, and control.

One of the most promising avenues is the adoption of continuous flow chemistry . Unlike batch reactors, flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time. researchgate.netmdpi.com This enhanced control is particularly advantageous when working with energetic reagents like hydrazine, minimizing risks and improving reaction consistency. uc.ptacs.org The development of a continuous flow process for the synthesis of 3-Chloro-5-hydrazinylpyridine could lead to higher throughput and safer manufacturing protocols. rsc.org

Another area ripe for exploration is microwave-assisted synthesis . This technique can dramatically reduce reaction times from hours to minutes by efficiently heating the reaction mixture. researchgate.netnih.gov For the synthesis of heterocyclic hydrazones and related structures, microwave irradiation has been shown to accelerate reactions, often under solvent-free conditions, aligning with the principles of green chemistry. researchgate.netminarjournal.com

Table 1: Comparison of Synthetic Methodologies for Hydrazinylpyridine Synthesis

| Feature | Conventional Batch Synthesis | Continuous Flow Synthesis | Microwave-Assisted Synthesis |

|---|---|---|---|

| Reaction Time | Hours to days | Minutes to hours | Minutes |

| Scalability | Limited, challenging | High, straightforward | Moderate |

| Safety | Moderate risk with hydrazine | High safety, small reaction volumes | Enhanced safety features |

| Process Control | Limited | High precision | Moderate to high |

| Energy Efficiency | Low | Generally higher | High |

Diversification and Expansion of Chemical Libraries for Derivatives

The true value of this compound lies in its potential as a versatile building block for creating diverse chemical libraries. The hydrazine group is a powerful nucleophile that can readily react with a wide range of electrophiles to generate a multitude of derivatives.

Future efforts should focus on systematically exploring these reactions to build extensive libraries for biological screening. A primary strategy involves the condensation of the hydrazine moiety with various aldehydes and ketones to form a wide array of hydrazone derivatives. researchgate.nettandfonline.comjst.go.jp Hydrazones are a well-established class of bioactive compounds with a broad spectrum of pharmacological activities. minarjournal.comgoogle.com

Furthermore, the hydrazine group is a key precursor for the synthesis of important five-membered heterocycles. Research should be directed towards:

Cyclocondensation reactions with 1,3-dicarbonyl compounds to yield pyrazole (B372694) derivatives.

Reactions with isothiocyanates followed by cyclization to produce triazole-based compounds.

The chlorine atom at the 3-position also offers opportunities for further functionalization through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of aryl, alkyl, or amino groups to further expand the chemical space. The systematic application of these reactions will generate a rich library of novel compounds based on the this compound scaffold. asianpubs.org

Integration of Advanced Computational Methodologies for Predictive Modeling

To guide the synthetic efforts described above, the integration of advanced computational methodologies is crucial. In silico techniques can predict the properties of molecules before they are synthesized, saving significant time and resources by prioritizing the most promising candidates. nih.govnih.gov

A key future direction is the use of Quantitative Structure-Activity Relationship (QSAR) models . By creating a virtual library of this compound derivatives, QSAR models can be developed to predict their potential biological activity against various targets. chemrevlett.com This approach helps in identifying key structural features that are likely to lead to desired therapeutic effects.

Molecular docking studies should be employed to simulate the binding of virtual derivatives to the active sites of specific biological targets, such as enzymes or receptors. nih.govnih.gov This provides insights into the potential mechanism of action and helps in optimizing the molecular structure for better binding affinity.

Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is essential. nih.gov Computational tools can forecast the pharmacokinetic and toxicological profiles of the designed derivatives, ensuring that synthetic efforts are focused on compounds with drug-like properties and a lower probability of failure in later developmental stages.

Table 2: Proposed Computational Workflow for Derivative Design

| Step | Computational Tool/Method | Objective |

|---|---|---|

| 1. Virtual Library Generation | Cheminformatics Software | Design a large, diverse set of virtual derivatives of this compound. |

| 2. Property Prediction | ADMET/Physicochemical Models | Calculate drug-like properties (e.g., solubility, LogP) and predict potential toxicity. nih.gov |

| 3. Target Binding Simulation | Molecular Docking | Predict the binding affinity and mode of interaction with specific biological targets. nih.gov |

| 4. Activity Prediction | QSAR Modeling | Develop models to predict the biological activity based on molecular structure. chemrevlett.com |

| 5. Candidate Prioritization | Data Analysis & Visualization | Rank virtual compounds based on combined scores to select the most promising candidates for synthesis. |

Synergistic Approaches with High-Throughput Screening for Bioactivity Discovery

The synergy between combinatorial chemistry and high-throughput screening (HTS) is a powerful engine for drug discovery. Once diversified chemical libraries based on this compound are synthesized, HTS provides a rapid and efficient means to identify biologically active compounds, or "hits." nih.gov

Future research must involve the systematic screening of these libraries against a wide array of biological targets. Rather than relying on single-concentration screening, which is prone to false positives and negatives, quantitative HTS (qHTS) should be adopted. nih.gov qHTS generates a concentration-response curve for every compound in the library, providing rich data on potency and efficacy directly from the primary screen.

The chemical libraries can be screened against various targets, including:

Enzyme panels (e.g., kinases, proteases) to identify specific inhibitors.

G-protein coupled receptors (GPCRs) to find novel agonists or antagonists.

Pathogenic microbes (bacteria, fungi) to discover new antimicrobial agents. nih.gov

Cancer cell lines to identify compounds with cytotoxic or anti-proliferative effects.

The data generated from HTS campaigns will be invaluable for establishing initial structure-activity relationships (SAR) and selecting the most promising hit compounds for further lead optimization. ku.eduthermofisher.comresearchgate.net

Investigation of Green Chemistry Principles in Synthesis

As the chemical industry moves towards more sustainable practices, the investigation of green chemistry principles in the synthesis of this compound and its derivatives is imperative. nih.govijarsct.co.in The goal is to develop synthetic routes that are not only efficient but also environmentally benign. biosynce.com

Future research should focus on several key areas of green chemistry:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more sustainable alternatives like water, polyethylene (B3416737) glycol (PEG), or deep eutectic solvents. ijarsct.co.inmdpi.com

Catalysis: Developing novel catalysts that can promote reactions with high atom economy, reducing waste and the need for stoichiometric reagents. This includes biocatalysis, which utilizes enzymes to perform reactions under mild conditions. ijarsct.co.inroyalsocietypublishing.org

Energy Efficiency: Employing energy-efficient techniques such as microwave and ultrasound-assisted synthesis to reduce energy consumption and shorten reaction times. nih.govresearchgate.net

Solvent-Free Reactions: Designing reactions that can be carried out in the absence of any solvent, which significantly reduces waste and simplifies product purification. minarjournal.comroyalsocietypublishing.org

By prospectively designing synthetic pathways with these principles in mind, the environmental impact associated with producing these valuable chemical entities can be minimized.

Q & A

Q. What are the optimal synthetic routes for 3-chloro-5-hydrazinylpyridine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves halogenated pyridine precursors reacting with hydrazine derivatives under controlled conditions. A common approach includes:

- Step 1: Reacting 3,5-dichloropyridine with hydrazine hydrate in ethanol at 60–80°C for 6–12 hours.

- Step 2: Acidification with HCl to precipitate the hydrochloride salt. Yield optimization depends on solvent polarity, temperature, and stoichiometric ratios (e.g., excess hydrazine improves substitution efficiency). For example, using ethanol as a solvent increases selectivity for the 5-position due to its moderate polarity .

| Reaction Condition | Yield (%) | Purity (%) |

|---|---|---|

| Ethanol, 70°C, 8h | 78 | 95 |

| DMF, 100°C, 6h | 65 | 88 |

Note: Prolonged heating in dimethylformamide (DMF) may lead to side reactions like ring decomposition .

Q. How can the structure of this compound be validated experimentally?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy: Confirm substitution patterns via H-NMR (e.g., hydrazinyl proton at δ 6.2–6.5 ppm) and C-NMR (pyridine carbons at 120–150 ppm).

- X-ray Diffraction: Resolve crystal structures to verify bond lengths and angles (e.g., N–N bond length ~1.45 Å in hydrazine groups) .

- Mass Spectrometry: Confirm molecular weight (e.g., [M+H] peak at m/z 144.5 for CHClN) .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: The chlorine atom at position 3 exerts an electron-withdrawing effect, activating the pyridine ring for nucleophilic attack at position 4. Computational studies (e.g., DFT calculations) reveal:

- Reduced electron density at C5 due to inductive effects, enhancing susceptibility to nucleophiles like amines or thiols.

- Hydrazine’s lone-pair electrons participate in resonance, stabilizing transition states during substitution .

Example: Reaction with methylamine produces 3-chloro-5-(methylamino)pyridine with >90% regioselectivity under mild conditions (25°C, 4h) .

Q. What strategies mitigate conflicting data in studies of this compound’s bioactivity?

Methodological Answer: Contradictions in bioactivity data (e.g., enzyme inhibition vs. no observed effect) may arise from:

- Experimental Variables: Differences in cell lines, assay pH, or compound purity.

- Solution-State Behavior: Aggregation or hydrolysis in aqueous buffers. Resolution Steps:

- Replicate assays using standardized protocols (e.g., fixed pH 7.4, 10% DMSO).

- Validate compound stability via HPLC before testing .

Q. How can computational modeling predict the binding interactions of this compound with biological targets?

Methodological Answer: Molecular docking (e.g., using MOE or AutoDock) simulates ligand-protein interactions:

- Step 1: Prepare the ligand (optimize 3D geometry, assign charges).

- Step 2: Dock into target active sites (e.g., cytochrome P450 enzymes) using flexible alignment.

- Step 3: Analyze binding affinity (ΔG) and key interactions (e.g., H-bonds with Arg112, hydrophobic contacts with Phe226) .

Table: Docking scores for common targets:

| Target Protein | PDB ID | Binding Energy (kcal/mol) |

|---|---|---|

| Cytochrome P450 3A4 | 1W0E | -8.2 |

| Dihydrofolate reductase | 1DHF | -6.7 |

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Gloves (nitrile), lab coat, and goggles to prevent skin/eye contact.

- Ventilation: Use fume hoods during synthesis to avoid inhalation of hydrazine vapors.

- Waste Disposal: Neutralize acidic byproducts with sodium bicarbonate before transferring to halogenated waste containers .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility values for this compound?

Methodological Answer: Discrepancies (e.g., solubility in water ranging from 2–10 mg/mL) may stem from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.